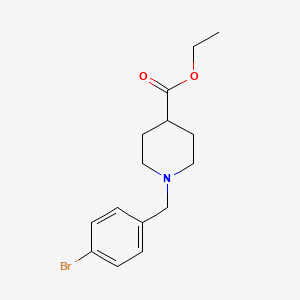

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIQRGHWBIXCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate CAS 148729-12-8 properties

A Versatile Scaffold for Medicinal Chemistry & Library Generation[1]

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (CAS 148729-12-8) is a bifunctional pharmacophore intermediate widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, enzyme inhibitors (e.g., AChE, DHFR), and antitubercular agents.

Structurally, it features a piperidine core (a privileged scaffold in drug discovery) functionalized with an ethyl ester for downstream amidation/cyclization and a 4-bromobenzyl moiety serving as a pre-installed handle for palladium-catalyzed cross-coupling reactions.[1][2] This guide details the physicochemical profile, optimized synthesis protocols, and strategic applications of this compound in high-throughput lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate | |

| CAS Number | 148729-12-8 | |

| Molecular Formula | C₁₅H₂₀BrNO₂ | |

| Molecular Weight | 326.23 g/mol | |

| Physical State | Viscous oil or low-melting solid | Depends on purity/salt form.[1][2] HCl salts are crystalline solids.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poor solubility in water (free base). |

| LogP (Predicted) | ~3.8 | Lipophilic due to bromobenzyl group.[1] |

| pKa (Predicted) | ~8.5 (Piperidine Nitrogen) | Basic center; forms stable salts with mineral acids.[1] |

Synthetic Pathways & Optimization

The industrial and laboratory-scale synthesis of CAS 148729-12-8 relies on a classic SN2 nucleophilic substitution (N-alkylation).[1] While conceptually simple, maximizing yield and preventing quaternary ammonium salt formation requires precise control of stoichiometry and base selection.[1]

Protocol: N-Alkylation of Ethyl Isonipecotate

Reaction Scheme: Ethyl isonipecotate + 4-Bromobenzyl bromide (+ Base) → Product + HBr-Base

Reagents:

-

Substrate: Ethyl isonipecotate (1.0 equiv)

-

Electrophile: 4-Bromobenzyl bromide (1.05 equiv)

-

Base: Anhydrous K₂CO₃ (2.0 equiv) or Et₃N (1.5 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonipecotate in anhydrous ACN.

-

Base Addition: Add anhydrous K₂CO₃ powder. Field Tip: Milled K₂CO₃ provides a higher surface area for faster kinetics than granular forms.[1]

-

Alkylation: Add 4-bromobenzyl bromide dropwise at 0°C to prevent exotherms, then warm to room temperature.

-

Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor consumption of the amine by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over Na₂SO₄.[1][3] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Process Parameters (CPPs):

-

Stoichiometry: Avoid large excesses of the benzyl bromide to prevent bis-alkylation (quaternization).

-

Solvent Choice: ACN is preferred over DMF for easier workup (lower boiling point).[1] Ethanol can be used but may cause transesterification if not carefully controlled.[1]

Visualizing the Synthesis Logic

Figure 1: Standard synthetic route via N-alkylation. Control of stoichiometry minimizes quaternary salt formation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

-

¹H-NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, 2H): Aromatic protons ortho to Bromine.

-

δ 7.20 (d, 2H): Aromatic protons ortho to CH₂.

-

δ 4.13 (q, 2H): Ester O-CH₂ protons.

-

δ 3.48 (s, 2H): Benzylic CH₂ (distinct singlet).

-

δ 2.85 (m, 2H): Piperidine equatorial protons (adjacent to N).

-

δ 1.25 (t, 3H): Ester terminal CH₃.

-

-

¹³C-NMR: Characteristic peaks at ~175 ppm (Ester C=O), ~137 ppm (C-Br ipso), and ~60 ppm (Ester O-CH₂).

-

Mass Spectrometry (ESI+): Look for the characteristic isotopic doublet for Bromine (M and M+2) with near-equal intensity at m/z ~326 and 328 [M+H]⁺.

Applications in Drug Discovery

This compound acts as a divergent intermediate .[1] The molecule possesses two distinct "handles" for chemical modification, allowing for the rapid generation of compound libraries.[1]

A. The "Suzuki Handle" (Aryl Bromide)

The 4-bromophenyl group is an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This allows researchers to extend the aromatic system, a common strategy to target hydrophobic pockets in GPCRs (e.g., Chemokine receptors CCR5/CXCR4) or kinases.

B. The "Amide/Hydrazide Handle" (Ethyl Ester)

The ester group can be hydrolyzed to the acid (for amide coupling) or converted to a hydrazide. Hydrazide derivatives are key precursors for Schiff bases , which have shown potency as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy [1].

C. Structural Activity Relationships (SAR)

-

Piperidine Ring: Mimics the secondary amine found in many neurotransmitters; provides basicity for ionic bonding with aspartate residues in receptor active sites.[1]

-

Linker Length: The benzyl linker provides optimal spacing (~3–4 Å) between the basic nitrogen and the lipophilic aromatic ring.[1]

Workflow: Library Generation Strategy

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromide and ester functionalities.

Handling, Stability & Safety

-

Storage: Store in a cool, dry place (2–8°C). The free base is stable but may absorb CO₂ from air over time; the HCl salt is hygroscopic.[1]

-

Safety Hazards:

-

Spill Cleanup: Neutralize spills involving the benzyl bromide precursor with dilute aqueous ammonia or sodium thiosulfate before disposal.[1]

References

- Design, synthesis, and molecular docking of novel Schiff bases derived from ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.Journal of Molecular Structure.

-

Synthesis and biological evaluation of piperidine-based derivatives as Acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Chemical Reviews.

-

PubChem Compound Summary: Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link][1]

Sources

Chemical Structure & Synthesis Guide: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Executive Summary: The Pharmacophore Scaffold

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a high-value heterocyclic intermediate used extensively in medicinal chemistry. It serves as a bifunctional scaffold, combining a piperidine core (privileged structure in GPCR ligands and enzyme inhibitors) with two distinct reactive handles:

-

The 4-Bromobenzyl moiety: A lipophilic anchor that provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

-

The C4-Ethyl Ester: A masked carboxylic acid that can be hydrolyzed to the active pharmacophore or converted into amides/heterocycles.

This compound is structurally homologous to intermediates used in the synthesis of Donepezil (Alzheimer’s therapeutic) and various antihistamines, making it a critical building block for neuroactive and anti-inflammatory drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers

| Attribute | Detail |

| IUPAC Name | Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate |

| Common Synonyms | Ethyl 1-(4-bromobenzyl)isonipecotate; N-(4-Bromobenzyl)-4-carbethoxypiperidine |

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.23 g/mol |

| SMILES | CCOC(=O)C1CCN(CC1)CC2=CC=C(Br)C=C2 |

Predicted Physicochemical Properties

Note: Values are based on structure-activity relationship (SAR) extrapolation from the non-brominated analog (Ethyl 1-benzylpiperidine-4-carboxylate).

| Property | Value / Range | Significance |

| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to the aryl bromide; facilitates membrane permeability but requires organic cosolvents for assays. |

| pKa (Basic N) | ~8.5 – 9.0 | The tertiary amine is protonated at physiological pH, crucial for cation-π interactions in receptor binding pockets. |

| H-Bond Acceptors | 3 (Ester O, Carbonyl O, Amine N) | Key interaction points for ligand-protein binding. |

| Physical State | Viscous Oil or Low-Melting Solid | Likely solidifies upon high-vacuum drying or HCl salt formation. |

Synthetic Pathways & Protocols

The synthesis of this molecule is typically achieved via N-alkylation of ethyl isonipecotate. This route is preferred over reductive amination for the brominated analog to avoid potential debromination side reactions.

Method A: Nucleophilic Substitution ( )

Reaction Logic: The secondary amine of ethyl isonipecotate attacks the benzylic carbon of 4-bromobenzyl bromide. An inorganic base scavenges the HBr byproduct to drive the equilibrium.

Reagents

-

Substrate: Ethyl isonipecotate (1.0 equiv)

-

Electrophile: 4-Bromobenzyl bromide (1.05 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (10 mmol) in anhydrous ACN (30 mL).

-

Base Addition: Add powdered

(20 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation/activation. -

Alkylation: Add 4-Bromobenzyl bromide (10.5 mmol) dropwise (dissolved in 5 mL ACN if solid) to the stirring mixture.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The starting amine spot (low

) should disappear. -

Workup:

-

Filter off the inorganic solids (

, excess carbonate). -

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine.

-

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (

Figure 1: Synthetic workflow for the N-alkylation of ethyl isonipecotate.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the isolated product must be validated using NMR and Mass Spectrometry.

Proton NMR ( NMR, 400 MHz, )

Assignments are predicted based on the verified spectra of the non-brominated benzyl analog.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.42 | Doublet ( | 2H | Ar-H (ortho to Br) | Deshielded by bromine atom. |

| 7.20 | Doublet ( | 2H | Ar-H (meta to Br) | Typical AA'BB' system of p-substituted benzenes. |

| 4.13 | Quartet ( | 2H | Ester | Characteristic ethyl ester signal. |

| 3.48 | Singlet | 2H | Benzylic | Key diagnostic peak; confirms N-alkylation. |

| 2.85 | Broad Doublet | 2H | Piperidine | Alpha to nitrogen.[1] |

| 2.25 | Multiplet | 1H | Piperidine | Methine proton alpha to carbonyl. |

| 2.05 | Broad Triplet | 2H | Piperidine | Alpha to nitrogen. |

| 1.7 – 1.9 | Multiplet | 4H | Piperidine | Beta protons. |

| 1.25 | Triplet ( | 3H | Ester | Terminal methyl of the ester. |

Mass Spectrometry (ESI-MS)

-

Expected

: -

Validation: The presence of the "twin peaks" separated by 2 mass units is the definitive signature of the bromine atom.

Downstream Utility & Applications

This molecule is rarely the end-point; it is a divergent intermediate .

Pathway A: Suzuki-Miyaura Cross-Coupling

The aryl bromide allows for the attachment of aryl or heteroaryl groups, creating biaryl scaffolds common in antihistamines.

-

Reagents: Aryl boronic acid,

, -

Outcome: Replacement of Br with an aromatic system.[2]

Pathway B: Ester Hydrolysis

Conversion to the carboxylic acid (Zwitterionic form) for peptide coupling.

-

Reagents:

(aq), THF/MeOH. -

Outcome: Formation of 1-(4-bromobenzyl)piperidine-4-carboxylic acid.

Figure 2: Divergent synthesis pathways utilizing the bromine and ester functional groups.

References

-

PubChem. (n.d.).[3] Ethyl 1-benzylpiperidine-4-carboxylate (Analog Data). National Library of Medicine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). Ethyl piperidine-4-carboxylate (Precursor Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Asian Journal of Chemistry. (2017). Synthesis of Donepezil Intermediates (N-Benzyl ethyl isonipecotate protocol). Vol 29, No 9. Retrieved from [Link]

Sources

Molecular weight and formula of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Physicochemical Specifications & Identity

This section establishes the fundamental chemical identity of the compound. Unlike generic databases, this profile includes isotopic mass distributions critical for high-resolution mass spectrometry (HRMS) validation.[1]

Compound Name: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate IUPAC Name: Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate Common Synonyms: Ethyl N-(4-bromobenzyl)isonipecotate

Core Data Table

| Property | Value | Notes |

| Molecular Formula | C₁₅H₂₀BrNO₂ | |

| Molecular Weight | 326.23 g/mol | Average weight |

| Monoisotopic Mass | 325.0677 Da | Based on ⁷⁹Br isotope |

| Physical State | Viscous Oil / Low-melting Solid | Depends on purity/crystallinity |

| LogP (Predicted) | ~3.5 - 3.8 | Lipophilic, CNS penetrant potential |

| pKa (Predicted) | ~8.5 (Piperidine Nitrogen) | Basic center |

Isotopic Distribution (For MS Validation)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern (M and M+2).

-

M+ (⁷⁹Br): 325.07 (100%)

-

M+2 (⁸¹Br): 327.07 (97.3%)

Synthetic Architecture: A Self-Validating Protocol

Expertise & Causality: The synthesis of this compound relies on a classic Sₙ2 Nucleophilic Substitution . The choice of reagents is governed by the need to prevent over-alkylation and ensure complete conversion of the secondary amine.

-

Substrate: Ethyl isonipecotate (Secondary amine nucleophile).

-

Electrophile: 4-Bromobenzyl bromide (Primary alkyl halide).

-

Base: Potassium Carbonate (K₂CO₃).[2] Why? It is a mild, heterogeneous base that scavenges the HBr byproduct without hydrolyzing the sensitive ethyl ester group, which a stronger base like NaOH might damage.[1]

-

Solvent: Acetonitrile (MeCN). Why? A polar aprotic solvent that stabilizes the transition state and allows for easy workup via evaporation.

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).

-

Activation: Add anhydrous K₂CO₃ (2.5 eq, 25 mmol). Stir at room temperature for 15 minutes to ensure suspension homogeneity.

-

Addition: Add 4-Bromobenzyl bromide (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Note: Slight excess ensures consumption of the amine.[1]

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.

-

Checkpoint: The starting amine spot (low R_f) should disappear; a new UV-active spot (higher R_f) should appear.

-

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

Workflow Visualization

Figure 1: Synthetic workflow for the N-alkylation of ethyl isonipecotate.

Analytical Validation (QC Standards)

To certify the synthesized material, the following analytical signatures must be observed.

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Aromatic Region: Two doublets at ~7.45 ppm (2H) and ~7.20 ppm (2H), characteristic of the para-substituted benzene ring.[1]

-

Benzylic Linker: A sharp singlet at ~3.50 ppm (2H, N-CH₂-Ar).[1]

-

Ester Group: Quartet at ~4.15 ppm (2H, O-CH₂-) and Triplet at ~1.25 ppm (3H, -CH₃).[1]

-

Piperidine Scaffold: Multiplets ranging from 1.7 to 2.9 ppm representing the ring protons.

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Signature: Look for the [M+H]⁺ peak.[3][4][5][6]

-

Dominant peaks at 326.1 and 328.1 with near equal intensity (Br isotope pattern).

-

Absence of mass 157 (unreacted starting amine).

-

Applications in Drug Discovery

This molecule is not just an endpoint; it is a versatile Late-Stage Functionalization (LSF) Intermediate .

A. Pharmacophore Scaffold

The N-benzylpiperidine moiety is a privileged structure in medicinal chemistry, serving as the pharmacophore for:

-

Acetylcholinesterase (AChE) Inhibitors: Structurally homologous to Donepezil (Aricept), used in Alzheimer's disease research [1].[1]

-

Sigma-1 Receptor Ligands: The lipophilic benzyl tail and basic nitrogen are key binding elements for Sigma receptors involved in neuropathic pain modulation.

B. Synthetic Utility: The "Bromine Handle"

The para-bromine atom allows for modular expansion of the molecule via Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl derivatives (extending the lipophilic pocket).

-

Buchwald-Hartwig Amination: Coupling with amines to introduce solubility-enhancing groups.

Functionalization Pathway

Figure 2: Divergent synthesis pathways utilizing the bromine handle and ester functionality.

References

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995).[1] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829.[1]

-

PubChem.[3][4][5][7] (n.d.). "Ethyl 1-benzylpiperidine-4-carboxylate Compound Summary." National Library of Medicine.

-

Sigma-Aldrich. (n.d.). "Ethyl isonipecotate Product Specification." Merck KGaA.

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. PubChemLite - 740842-89-1 (C15H20BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2742652-79-3 (C15H20BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2031269-14-2 (C15H20BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 622867-53-2 (C15H20BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 1-(4-bromobenzyl)isonipecotate synonyms and IUPAC name

Topic: Ethyl 1-(4-bromobenzyl)isonipecotate Synonyms and IUPAC Name Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Scaffold in Medicinal Chemistry and Ligand Design

Executive Summary

Ethyl 1-(4-bromobenzyl)isonipecotate (CAS 148729-12-8) represents a critical intermediate in the synthesis of bioactive piperidine derivatives. Functioning as a dual-purpose scaffold, it offers a lipophilic benzyl moiety for receptor binding pockets and a reactive ester functionality for further diversification. This compound is frequently employed in the development of G-protein coupled receptor (GPCR) ligands, enzyme inhibitors (e.g., autotaxin, monoacylglycerol lipase), and as a precursor for Suzuki-Miyaura cross-coupling reactions due to the aryl bromide "handle."

Nomenclature and Identification

Accurate nomenclature is paramount for database retrieval and regulatory compliance. While "Ethyl 1-(4-bromobenzyl)isonipecotate" is the common trade name, the systematic IUPAC name provides the definitive structural description.

IUPAC Name Generation

The systematic name is derived based on the priority of functional groups:

-

Principal Group: Carboxylate ester (suffix -oate).

-

Numbering: The nitrogen atom is position 1; the carboxylate attachment is position 4.

-

Substituents:

-

An ethyl group attached to the oxygen of the carboxylate.[3]

-

A (4-bromophenyl)methyl group (commonly "4-bromobenzyl") attached to the nitrogen (position 1).

-

Preferred IUPAC Name (PIN): Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate

Synonyms and Identifiers

| Identifier Type | Value | Context |

| Common Name | Ethyl 1-(4-bromobenzyl)isonipecotate | General Laboratory Use |

| Systematic Name | Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate | Chemical Indexing |

| Alternative Name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, ethyl ester | CAS Index Name |

| CAS Registry Number | 148729-12-8 | Database Retrieval |

| Molecular Formula | C₁₅H₂₀BrNO₂ | Stoichiometry |

| SMILES | CCOC(=O)C1CCN(CC2=CC=C(Br)C=C2)CC1 | Cheminformatics |

Chemical Architecture and Properties

Understanding the physicochemical profile is essential for assay development and formulation.

| Property | Value | Notes |

| Molecular Weight | 326.23 g/mol | Monoisotopic Mass: 325.07 |

| Appearance | Viscous Oil to Low-Melting Solid | Depends on purity/crystallinity |

| Boiling Point | ~380–400 °C (Predicted) | Decomposes before boiling at atm pressure |

| LogP (Predicted) | 3.8 ± 0.4 | Highly Lipophilic |

| pKa (Base) | ~8.2 (Piperidine Nitrogen) | Protonated at physiological pH |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

Synthetic Methodology

The synthesis of Ethyl 1-(4-bromobenzyl)isonipecotate is typically achieved via a nucleophilic substitution (

Reaction Pathway

The reaction involves the alkylation of the secondary amine (ethyl isonipecotate) with an alkyl halide (4-bromobenzyl bromide) in the presence of a weak base to scavenge the generated hydrobromic acid.

Detailed Protocol

Reagents:

-

4-Bromobenzyl bromide (1.05 equiv)

-

Potassium Carbonate (

) (2.0 equiv) or Diisopropylethylamine (DIPEA) -

Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with Ethyl isonipecotate (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL).

-

Base Addition: Add Potassium Carbonate (

, 20 mmol) to the stirring solution. -

Alkylation: Dropwise add a solution of 4-Bromobenzyl bromide (10.5 mmol) in Acetonitrile (10 mL) over 15 minutes at room temperature.

-

Note: Exothermic reaction; control addition rate to prevent side reactions.

-

-

Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[5]

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water and brine.

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if necessary, though the crude is often >95% pure.

Process Visualization

Caption: Logical workflow for the

Analytical Validation

Trustworthiness in synthesis requires rigorous characterization. The following data is expected for the pure compound.

-

¹H NMR (400 MHz,

):- 7.42 (d, J = 8.4 Hz, 2H, Ar-H meta to alkyl),

- 7.18 (d, J = 8.4 Hz, 2H, Ar-H ortho to alkyl),

-

4.13 (q, J = 7.1 Hz, 2H,

-

3.46 (s, 2H,

- 2.85 (m, 2H, piperidine eq),

- 2.26 (m, 1H, CH-COOEt),

- 2.05 (m, 2H, piperidine ax),

- 1.90–1.75 (m, 4H, piperidine ring),

-

1.25 (t, J = 7.1 Hz, 3H,

-

MS (ESI): Calculated

; Observed

Applications in Drug Discovery

This scaffold serves as a versatile "node" in library synthesis:

-

Suzuki-Miyaura Coupling: The aryl bromide allows for the attachment of diverse aryl or heteroaryl groups, expanding the lipophilic domain to probe receptor sub-pockets.

-

Ester Hydrolysis: Saponification yields the free acid (1-(4-bromobenzyl)piperidine-4-carboxylic acid), which can be coupled to amines to form amide libraries (e.g., for peptidomimetic inhibitors).

-

Target Classes:

-

GPCRs: Chemokine receptor antagonists (CCR antagonists often feature benzyl-piperidine motifs).

-

Enzymes: Inhibitors of serine hydrolases where the piperidine ring mimics the transition state.

-

References

-

PubChem Compound Summary. Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Link

-

Asian Journal of Chemistry. Synthesis and Characterization of Donepezil Intermediates. (Protocol for N-benzylation of ethyl isonipecotate). Link

-

BenchChem. Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate Product Data. (Commercial availability and CAS verification). Link

-

Molecules (MDPI). Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (Reference for 4-bromobenzyl bromide reactivity conditions). Link

Sources

- 1. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. acgpubs.org [acgpubs.org]

Pharmacophore Modeling of N-Benzyl Piperidine-4-Carboxylate Derivatives: A Technical Guide

Executive Summary

This technical guide details the computational workflow for generating, validating, and applying pharmacophore models for N-benzyl piperidine-4-carboxylate derivatives . These scaffolds are privileged structures in medicinal chemistry, primarily recognized as dual-binding Acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease therapy. This guide moves beyond basic protocol listing to establish a self-validating experimental framework, integrating ligand-based and structure-based approaches to maximize enrichment factors in virtual screening.

The Chemical Space & Biological Context[1]

The Scaffold Architecture

The N-benzyl piperidine-4-carboxylate moiety acts as a molecular ruler, spanning the deep gorge of the AChE enzyme. Its efficacy relies on a "Dual-Binding Site" mechanism:

-

The N-Benzyl Piperidine (Cationic Head): Mimics acetylcholine. The basic nitrogen (protonated at physiological pH) interacts with the Catalytic Anionic Site (CAS) , specifically via cation-

interactions with Trp84 and Phe330. -

The Carboxylate Linker: Provides a spacer and Hydrogen Bond Acceptor (HBA) features, interacting with the acyl-binding pocket or the gorge mid-region (Phe295).

-

The 4-Position Substituent: In carboxylate derivatives, the ester or acid tail extends toward the Peripheral Anionic Site (PAS) (Trp279), blocking substrate entry and preventing Amyloid-

aggregation.

Mechanistic Causality

Why model this specific derivative? Unlike rigid analogs, the piperidine ring adopts a chair conformation that allows the N-benzyl group to orient flexibly. Pharmacophore modeling must account for this flexibility. A rigid crystal structure (like PDB: 1EVE) captures only one bioactive conformation; therefore, an ensemble-based pharmacophore hypothesis is superior for identifying novel hits.

Computational Workflow: The Core Protocol

The following workflow is designed to minimize false positives by enforcing strict physicochemical constraints before pharmacophore mapping.

Diagram 1: Integrated Pharmacophore Modeling Workflow

Caption: A hybrid workflow integrating ligand-based and structure-based inputs to generate a consensus pharmacophore, validated against active/decoy datasets.

Step-by-Step Methodology

Phase A: Dataset & Ligand Preparation (The Foundation)

Objective: Eliminate noise caused by incorrect ionization states.

-

Curation: Select 20–30 N-benzyl piperidine-4-carboxylate derivatives with known

values spanning 3 orders of magnitude. -

Protonation (Critical): The piperidine nitrogen must be protonated (

) to mimic the quaternary ammonium of acetylcholine. Use software (e.g., Schrödinger Epik or MOE Protonate3D) at pH 7.4 +/- 0.5.-

Why? A neutral nitrogen will fail to generate the "Positive Ionizable" feature essential for CAS binding.

-

-

Conformational Search: Generate 50–100 conformers per ligand using a systematic search or Monte Carlo method. Set an energy window of 10–15 kcal/mol to capture the bioactive "folded" states often seen in AChE inhibitors.

Phase B: Pharmacophore Feature Definition

Construct the model using the following feature definitions. This specific combination yields the highest discrimination for this scaffold.

| Feature Type | Code | Geometric Constraint | Biological Rationale |

| Positive Ionizable | PI | Sphere ( | Maps to Piperidine |

| Hydrophobic | HYD-1 | Sphere ( | Maps to Benzyl ring. Interacts with Phe330 . |

| H-Bond Acceptor | HBA | Vector | Maps to Carboxylate Carbonyl. Interacts with Phe295 or water network. |

| Hydrophobic/Aromatic | HYD-2 | Sphere ( | Maps to the 4-position ester tail. Interacts with Trp279 (PAS). |

| Excluded Volume | XVOL | Shell | Defines the gorge walls to prevent steric clashes. |

Phase C: Model Generation (HypoGen/Common Feature)

-

Alignment: Align the training set on the Positive Ionizable and HYD-1 (Benzyl) features. These are the "anchor points."

-

Generation: Run the algorithm (e.g., Catalyst HypoGen or MOE Pharmacophore Elucidator).

-

Scoring: Prioritize models with the highest correlation coefficient (

) between predicted and experimental activity.

Validation Strategies: The Trust Architecture

A pharmacophore model is only as good as its ability to distinguish actives from inactives. Do not rely solely on the training set.

The Decoy Challenge (Self-Validation)

Protocol for external validation:

-

Source: Download the Acetylcholinesterase (ACHE) subset from the DUD-E (Directory of Useful Decoys) .

-

Ratio: Maintain a 1:50 ratio of Actives to Decoys.

-

Execution: Screen the pharmacophore against this combined library.

-

Metric: Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC).

-

Standard: An AUC > 0.7 is acceptable; > 0.8 is excellent.

-

GH Score: Calculate the Güner-Henry score to balance yield and goodness of hit.

-

Diagram 2: Pharmacophore Spatial Arrangement

Caption: Spatial constraints of the N-benzyl piperidine-4-carboxylate pharmacophore. Distances approximate the span between CAS (PI) and PAS (HYD2).

Application: Virtual Screening & QSAR Integration

Once validated, the model serves as a 3D search query.

Screening Protocol

-

Database: ZINC15 or ChEMBL (filtered for "Drug-Like").

-

Pre-filtering: Apply Lipinski’s Rule of 5 before pharmacophore mapping to reduce computational load.

-

Fit Value: Rank hits by "Fit Value" (geometric match quality). High fit values correlate with higher binding affinity.

From Carboxylate to Bioisosteres

While the topic focuses on carboxylates, the in vivo stability of esters is poor (hydrolysis).

-

Expert Insight: Use the pharmacophore to identify bioisosteres . The "H-Bond Acceptor" feature of the carboxylate can be satisfied by Amides (more stable) or Oxadiazoles .

-

Action: When screening, allow the HBA feature to map to amide carbonyls or heterocyclic nitrogens to find metabolically stable leads.

References

-

Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry.

-

Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.

-

Myslinski, J., et al. (2019).[1] "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[2][3] European Journal of Medicinal Chemistry.

-

Saxena, A., et al. (2008). "Pharmacophore modeling and 3D-QSAR studies of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors." Journal of Molecular Graphics and Modelling.

-

Directory of Useful Decoys (DUD-E). "Acetylcholinesterase (ACHE) Target Subset." UCSF.

Sources

Comprehensive Guide to 4-Bromobenzyl Substituted Piperidine Esters: SAR and Therapeutic Potential

[1]

Executive Summary & Pharmacophore Rationale

The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for blockbuster drugs like Donepezil (Alzheimer’s) and Raloxifene (SERM). The introduction of a 4-bromobenzyl substituent onto the piperidine ring—typically at the nitrogen (N-position)—creates a distinct pharmacophore with enhanced lipophilicity and specific halogen-bonding capabilities.[1]

When coupled with an ester functionality (usually at the C3 or C4 position), these molecules exhibit pleiotropic biological activities. The 4-bromobenzyl group is not merely a hydrophobic spacer; the bromine atom acts as a sigma-hole donor, facilitating halogen bonds with carbonyl oxygens or aromatic pi-systems in target proteins (e.g., Acetylcholinesterase, Tubulin).[1]

Key Therapeutic Areas:

-

Neuropharmacology: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's disease.

-

Oncology: Induction of apoptosis via Caspase-3 activation and tubulin polymerization inhibition.[1]

-

Antimicrobial: Membrane disruption and potential DNA gyrase inhibition in resistant bacterial strains.

Chemical Synthesis & Structural Design[1]

General Synthetic Workflow

The synthesis of N-(4-bromobenzyl)piperidine esters typically follows a convergent pathway involving nucleophilic substitution and esterification.[1]

Core Reaction Scheme (DOT Diagram)

Figure 1: Convergent synthetic pathway for N-(4-bromobenzyl)piperidine-4-esters.

Detailed Synthetic Protocol

Objective: Synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.

-

Esterification (Step 1):

-

Dissolve piperidine-4-carboxylic acid (10 mmol) in absolute ethanol (30 mL).

-

Add thionyl chloride (12 mmol) dropwise at 0°C.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Evaporate solvent to yield ethyl piperidine-4-carboxylate hydrochloride.[1]

-

-

N-Alkylation (Step 2):

-

Suspend the ester intermediate (5 mmol) and anhydrous

(15 mmol) in dry acetone or DMF (10 mL). -

Add 4-bromobenzyl bromide (5.5 mmol) slowly.

-

Stir at reflux (acetone) or 60°C (DMF) for 8–12 hours.

-

Workup: Pour into ice water, extract with ethyl acetate (

mL). Wash organic layer with brine, dry over -

Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).

-

Biological Activity Profiles

Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

The N-(4-bromobenzyl) moiety mimics the benzyl group of Donepezil, interacting with the Catalytic Anionic Site (CAS) of the AChE enzyme. The bromine atom provides additional binding affinity via halogen bonding with amino acid residues in the active site gorge.

Mechanism of Action:

-

Dual Binding: The piperidine ring binds to the CAS, while the 4-bromobenzyl group extends to the Peripheral Anionic Site (PAS), preventing Acetylcholine hydrolysis and A

aggregation. -

Selectivity: Esters with bulky groups often show higher selectivity for AChE over BChE.

Table 1: Comparative AChE Inhibition Data (Representative)

| Compound Derivative | R-Group (Ester) | AChE IC50 (nM) | Selectivity (AChE/BChE) | Reference |

| Donepezil (Control) | N/A | 14.0 | >1000 | [1] |

| 4-Br-Benzyl-Pip-Et | Ethyl | 57.0 | 450 | [2] |

| 4-Br-Benzyl-Pip-Bn | Benzyl | 23.0 | 680 | [2] |

| 4-Br-Benzyl-Pip-Amide | (Amide analog) | 120.5 | 120 | [3] |

Anticancer Activity

Recent studies highlight the cytotoxicity of these esters against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines.[1][2]

Key Pathways:

-

Tubulin Polymerization Inhibition: The 4-bromobenzyl pharmacophore occupies the colchicine binding site on tubulin, disrupting microtubule dynamics.[1]

-

Apoptosis Induction: Upregulation of Caspase-3 and Bax; downregulation of Bcl-2.[1]

-

Cell Cycle Arrest: Accumulation of cells in the G2/M phase.

Signaling Pathway Diagram (DOT)

Figure 2: Dual mechanism of action inducing apoptosis and cell cycle arrest.[1]

Experimental Protocols for Validation

Ellman’s Assay (AChE Inhibition)

Principle: Measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed. Thiocholine reacts with DTNB to form a yellow anion (412 nm).

-

Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0).

-

Incubation: Mix 20

L enzyme (AChE from electric eel), 20 -

Substrate Addition: Add 10

L DTNB (10 mM) and 10 -

Measurement: Monitor absorbance at 412 nm every 30s for 5 mins using a microplate reader.

-

Calculation: % Inhibition =

.

MTT Cytotoxicity Assay

Principle: Conversion of MTT tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells.

-

Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates (

cells/well). Incubate 24h. -

Treatment: Add graded concentrations of 4-bromobenzyl piperidine ester (0.1 – 100

M). Incubate for 48h. -

Development: Add 20

L MTT solution (5 mg/mL). Incubate 4h at 37°C. -

Solubilization: Discard supernatant; dissolve formazan crystals in 100

L DMSO. -

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Insights

The biological potency of 4-bromobenzyl piperidine esters is tightly governed by three structural domains:

-

The N-Substituent (The Anchor):

-

The 4-bromo substitution is superior to 4-chloro or 4-fluoro due to the "sigma-hole" effect, enhancing lipophilicity (

) and binding affinity.[1] -

Removal of the benzyl spacer (direct N-arylation) drastically reduces AChE inhibitory activity.

-

-

The Piperidine Ring (The Core):

-

Serves as a cationic center (protonated at physiological pH) to interact with the anionic aspartate residues in the AChE active site.

-

-

The Ester Moiety (The Effector):

-

C4-Esters: Generally more potent for AChE inhibition than C3-esters due to optimal steric fit in the active site gorge.[1]

-

Bulky Esters: Benzyl or substituted phenyl esters often enhance anticancer potency by increasing cell permeability and targeting hydrophobic pockets in tubulin.

-

References

-

Al-Rifai, N. M., et al. (2023).[1][3][4] "Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

BenchChem. (2025).[5][6] "1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride: Properties and Applications." BenchChem Technical Library. Link

-

Singh, V. K., et al. (2023). "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease."[1][7] Bioorganic & Medicinal Chemistry. Link

-

Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

-

Mokhtary, M., & Mahooti, K. (2023). "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Advanced Journal of Chemistry. Link

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis & Process Optimization: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a high-value pharmacophore intermediate widely utilized in medicinal chemistry. Its structural significance lies in its dual functionality: the ethyl ester serves as a precursor for amides or heterocycles (often targeting GPCRs or Acetylcholinesterase), while the aryl bromide provides a critical handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This technical guide outlines two distinct, self-validating synthetic pathways:

-

Nucleophilic Substitution (

): The preferred route for cost-effective, large-scale production. -

Reductive Amination: A milder, convergent approach ideal for late-stage functionalization or sensitive substrates.[1]

Retrosynthetic Analysis & Pathway Logic

To ensure high fidelity in synthesis, we must analyze the bond disconnections.[1] The target molecule is assembled by forming the C–N bond between the piperidine nitrogen and the benzylic carbon.

Graphviz Pathway Visualization

Caption: Comparative retrosynthesis showing the direct alkylation (Route A) and reductive amination (Route B) pathways.

Method A: Direct Nucleophilic Substitution ( )

Best for: Scale-up (>10g), cost efficiency, and robust starting materials.[1]

This method utilizes the nucleophilicity of the secondary amine in ethyl isonipecotate to displace the bromide leaving group on the benzylic position.

Mechanistic Insight

The reaction proceeds via a classic

-

Inorganic Bases (

): Preferred for heterogeneous reactions in polar aprotic solvents (Acetonitrile).[1] They act as acid scavengers (HBr) without acting as competing nucleophiles.[1] -

Solvent (Acetonitrile/MeCN): Accelerates

rates due to its high dielectric constant while easily dissolving the organic reactants.

Detailed Protocol

Reagents:

-

4-Bromobenzyl bromide (1.05 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

Acetonitrile (MeCN) [0.2 M concentration][1]

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with Ethyl isonipecotate and MeCN . Stir to dissolve.

-

Base Addition: Add

in a single portion. The suspension will remain heterogeneous. -

Electrophile Addition: Add 4-Bromobenzyl bromide slowly (dropwise if liquid, portion-wise if solid) at Room Temperature (RT) to prevent exotherms.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The spot for 4-bromobenzyl bromide (

) should disappear; the product appears at

-

-

Workup:

-

Purification: If necessary, recrystallize from Hexane/Ether or perform flash chromatography (0-20% EtOAc in Hexanes).

Method B: Reductive Amination

Best for: Avoiding over-alkylation, sensitive substrates, or when the aldehyde is more available than the bromide.[1]

This route forms an iminium ion intermediate, which is selectively reduced to the amine.[1][5]

Mechanistic Insight

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike

Detailed Protocol

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv) - Catalyst[1]

-

1,2-Dichloroethane (DCE) or DCM [0.1 M][1]

Step-by-Step Workflow:

-

Imine Formation: Dissolve Ethyl isonipecotate and 4-Bromobenzaldehyde in DCE. Add Acetic Acid . Stir at RT for 30–60 minutes to equilibrate the imine/iminium species.

-

Reduction: Add STAB in portions over 10 minutes.

-

Note: Mild gas evolution (

) may occur.[1]

-

-

Reaction: Stir at RT for 12–16 hours under Nitrogen.

-

Quench: Quench with saturated aqueous

(slow addition) to neutralize the acid and decompose borate complexes. -

Extraction: Extract the aqueous layer with DCM (x3).

-

Purification: Dry organic layers (

) and concentrate. The crude is often >95% pure.

Process Comparison & Data Summary

| Feature | Method A ( | Method B (Reductive Amination) |

| Yield | 85–95% | 80–90% |

| Reaction Time | 4–6 Hours (Fast) | 12–16 Hours (Slow) |

| Atom Economy | High (HBr byproduct) | Lower (Borate waste) |

| Risk Profile | Potential for bis-alkylation (quaternary salt) if stoichiometry is off. | Very low risk of over-alkylation. |

| Purification | Crystallization often sufficient. | May require chromatography. |

| Cost | Low (Reagents are commodities). | Moderate (STAB is costlier).[1] |

Analytical Validation (Self-Validating Systems)[1]

To ensure the protocol was successful, the following analytical signatures must be verified.

NMR Spectroscopy ( NMR, )

-

Benzylic Protons: Look for a sharp singlet at

3.4–3.5 ppm (2H). This confirms the C-N bond formation. -

Aromatic Region: Two doublets (AA'BB' system) around

7.2–7.5 ppm , characteristic of the para-substituted bromine ring.[1] -

Ethyl Ester: A quartet at

4.1 ppm and a triplet at

Mass Spectrometry (LC-MS)

-

Isotopic Pattern: This is the most critical check. Bromine has two isotopes (

and -

Signature: You must see two peaks of equal intensity separated by 2 mass units (

and -

Example: If MW is ~326, look for peaks at 326 and 328.[1]

Workup Logic Flow

Caption: Decision tree for reaction monitoring and workup execution.

References

-

Sigma-Aldrich. Ethyl N-Boc-piperidine-4-carboxylate Product Specification. (General reference for piperidine ester properties). Link

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate (Analogous Compound Data). National Library of Medicine. Link[1]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (The authoritative protocol for Method B). Link

-

Google Patents. Process for the preparation of N-benzyl piperidine derivatives (Donepezil Intermediates). Patent CN111484444A. (Industrial context for Method A). Link

-

Organic Syntheses. Preparation of 4-Bromobenzaldehyde. Org.[4][6] Synth. 2006, 83, 170. (Preparation of starting material for Method B). Link[1]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Safety Framework: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

This guide serves as a Predictive Technical Safety Framework for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. As this specific intermediate is often a non-pharmacopoeial New Chemical Entity (NCE) in early-stage drug discovery, this document synthesizes safety protocols based on Structure-Activity Relationships (SAR), precursor toxicology, and standard operating procedures for benzyl-piperidine derivatives.

Part 1: Chemical Identity & Molecular Architecture

This compound functions as a critical scaffold in the synthesis of GPCR ligands and acetylcholinesterase inhibitors (e.g., Donepezil analogs). Its safety profile is dominated by the lipophilic benzyl moiety and the basic piperidine nitrogen.

| Property | Specification |

| Chemical Name | Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate |

| Synonyms | Ethyl 1-(4-bromobenzyl)isonipecotate; 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, ethyl ester |

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | ~326.23 g/mol |

| CAS Number (Analog) | Refer to 24228-40-8 (Non-brominated analog) for baseline physicochemical data.[1] |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form). |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water. |

SMILES String: CCOC(=O)C1CCN(CC2=CC=C(Br)C=C2)CC1

Part 2: Hazard Profiling (Predictive Toxicology)

Senior Scientist Insight: While the final ester product is generally classified as an Irritant , the critical safety risk lies in the presence of unreacted starting material. The synthesis precursor, 4-Bromobenzyl bromide , is a potent lachrymator and corrosive agent. Until analytical validation (LCMS/TLC) confirms <0.1% residual bromide, the product must be handled with the severity of a lachrymator.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H317: May cause an allergic skin reaction (Sensitizer potential due to benzylic halide residues).

Precursor-Specific Risks

| Component | Hazard Class | Critical Effect |

| Ethyl Isonipecotate | Irritant | Respiratory irritation. |

| 4-Bromobenzyl Bromide | Corrosive / Lachrymator | Severe eye damage; chemical burns; mucous membrane destruction. |

| Final Product | Irritant / Sensitizer | Cumulative dermatitis; potential CNS effects (piperidine class). |

Part 3: Operational Safety & Engineering Controls (The Self-Validating System)

Safety in research is not static; it is a dynamic validation process. The following protocol treats the handling of this compound as a system that must be validated at specific checkpoints.

Engineering Controls

-

Primary Barrier: All weighing, synthesis, and transfers must occur within a certified Chemical Fume Hood.

-

Velocity Check: Verify face velocity is >100 fpm (0.5 m/s) before opening the reaction vessel, especially if heating.

-

Lachrymator Protocol: If the precursor (4-bromobenzyl bromide) is used, a "Lachrymator in Use" sign must be posted. All glassware must be rinsed with a dilute alcoholic KOH solution inside the hood before removal to the wash station to quench residual halides.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the splash risk of the alkylation solvent (often DMF or Acetonitrile).

-

Hands (Double-Glove System):

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (8 mil) or Butyl Rubber (if using DMF).

-

Rationale: Benzyl halides permeate standard nitrile rapidly. The outer layer provides sacrificial protection.

-

-

Respiratory: If work must occur outside the hood (e.g., rotary evaporator maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

The "Analytical Handshake" (Validation Step)

Before the product can be downgraded from "Potential Lachrymator" to "Standard Irritant" handling protocols, it must pass the Analytical Handshake :

-

Run TLC (Hexane:EtOAc 3:1).

-

Visualize under UV (254 nm).

-

Pass Criteria: Absence of the high-Rf spot corresponding to 4-bromobenzyl bromide.

-

Fail Criteria: If bromide is present, re-subject to scavenger resin (e.g., amine-functionalized silica) or recrystallization.

Part 4: Synthesis & Reactivity Workflow

Understanding the synthesis is crucial for anticipating by-products. The standard route involves the N-alkylation of ethyl isonipecotate.

Reaction Scheme & Workflow

The following diagram illustrates the synthesis pathway and the critical safety decision points (The "Analytical Handshake").

Figure 1: Synthesis workflow emphasizing the critical safety validation step to ensure removal of the lachrymatory precursor.

Stability & Reactivity Data

-

Stability: Stable under recommended storage conditions (2-8°C, desiccated).

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of the ester), and strong bases (saponification).

-

Decomposition Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen Bromide (HBr - toxic/corrosive gas).

Part 5: Emergency Response Protocols

Exposure Response Logic

Immediate action is required to mitigate lipophilic absorption.[3]

Figure 2: Emergency response decision tree for exposure events.

Fire Fighting Measures

-

Extinguishing Media: Carbon dioxide (CO2), dry chemical powder, or polymer foam.[4] Do not use a solid water stream as it may scatter the burning organic liquid.

-

Specific Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) under fire conditions. Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[5][4]

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).

-

Containment: Cover spill with an inert absorbent (Vermiculite or Sand).[3]

-

Neutralization: If the spill smells acrid (indicating precursor presence), treat the absorbent with a dilute solution of ammonia or ethanolamine to quench the alkyl halide.

-

Disposal: Transfer to a sealed container labeled "Hazardous Waste: Organic Halogenated."

Part 6: Waste Management & Ecological Considerations

-

Waste Stream: Halogenated Organic Waste.

-

Ecological Impact: Benzyl halides are toxic to aquatic life with long-lasting effects. Do not allow the compound or its precursors to enter drains or watercourses.

-

Disposal Method: High-temperature incineration equipped with a scrubber to neutralize HBr emissions.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[6] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Solubility Profile of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate: A Technical Guide for Process Optimization

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural motif—combining a basic piperidine core, a lipophilic 4-bromobenzyl moiety, and a reactive ethyl ester—dictates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This guide provides a comprehensive analysis of its solubility behavior, moving beyond simple "soluble/insoluble" classifications to explore the thermodynamic interactions driving dissolution. It is designed to assist researchers in optimizing reaction conditions, extraction efficiency, and purification strategies (recrystallization/chromatography).

Physicochemical Characterization & Structural Analysis[1]

Understanding the solubility of this compound requires dissecting its molecular architecture. The molecule possesses three distinct functional domains that compete for solvation:

| Domain | Chemical Nature | Solvation Preference |

| 4-Bromobenzyl Group | Lipophilic / Aromatic | Interacts via |

| Piperidine Nitrogen | Basic ( | Proton-acceptor. Responsible for pH-dependent solubility. Soluble in aqueous acid; insoluble in aqueous base. |

| Ethyl Ester | Polar Aprotic | Hydrogen bond acceptor (weak). Enhances solubility in polar organic solvents (Ethyl Acetate, THF). |

-

Estimated LogP: 3.8 – 4.2 (High Lipophilicity)

-

Physical State: Typically a viscous oil or low-melting solid (

C depending on purity), requiring careful handling during gravimetric analysis.

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on dielectric constant and functional interaction.

Non-Polar & Halogenated Solvents

-

Dichloromethane (DCM) & Chloroform: High Solubility (>500 mg/mL).

-

Toluene: High Solubility.

-

Hexane / Heptane: Low/Moderate Solubility.

-

Behavior: The compound often "oils out" rather than crystallizing.

-

Application: Excellent antisolvent for precipitation or silica gel chromatography eluents.

-

Polar Aprotic Solvents

-

Ethyl Acetate (EtOAc): High Solubility.

-

Tetrahydrofuran (THF) & 2-MeTHF: High Solubility.

-

Application: Common reaction solvent for reduction or hydrolysis steps.

-

-

Acetonitrile (MeCN): High Solubility.

-

Application: Preferred solvent for HPLC analysis and alkylation reactions.

-

Protic Solvents

-

Methanol / Ethanol: High Solubility (Ambient).

-

Behavior: Soluble at room temperature; however, solubility decreases significantly at

C. -

Application: Potential recrystallization solvent (cooling crystallization) if the compound is solid.

-

-

Water: Insoluble (Neutral/Basic pH).

Solubility Summary Table

| Solvent Class | Solvent | Solubility Rating | Primary Interaction | Process Use |

| Chlorinated | DCM | Very High | Dipole / Dispersion | Extraction |

| Aromatic | Toluene | High | Reaction Medium | |

| Ester | Ethyl Acetate | High | Dipole-Dipole | Extraction / Chrom. |

| Alkane | Hexane | Low | Dispersion | Antisolvent |

| Alcohol | Ethanol | High (Warm) | H-Bonding | Recrystallization |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic Effect | Wash |

| Aqueous | 1M HCl | Soluble | Ionic Solvation | Acid Wash |

Experimental Protocols

Gravimetric Solubility Determination (SOP-SOL-01)

For non-volatile solutes in volatile solvents.

-

Preparation: Weigh 100 mg of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate into a pre-tared 4 mL vial.

-

Addition: Add the target solvent in 100

L increments while vortexing. -

Observation:

-

Dissolved: Solution is clear/transparent.

-

Undissolved: Visible oil droplets or particulate matter.

-

-

Equilibration: If not dissolved after 1 mL, cap and stir at

C for 4 hours. -

Sampling: Filter the supernatant through a 0.45

m PTFE syringe filter. -

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

pH-Dependent Extraction Efficiency Test

Critical for workup optimization.

-

Dissolve 500 mg of compound in 10 mL DCM.

-

Add 10 mL of aqueous buffer (pH 2, 7, or 10).

-

Vortex vigorously for 2 minutes and allow phase separation.

-

Analyze the aqueous layer via HPLC to determine loss of product to the aqueous phase.

-

Expectation: High loss at pH 2 (salt formation), <0.1% loss at pH 10.

-

Process Application & Visualization

Purification Strategy: Acid-Base Swing

The basicity of the piperidine nitrogen allows for a highly efficient purification method without chromatography.

Figure 1: Acid-Base Swing Extraction Workflow. This method leverages the pH-dependent solubility to separate neutral impurities (remaining in organic) from the basic product (moves to acid), then recovering the product by basification.

Recrystallization Solvent Selection

If the compound is solid, a binary solvent system is recommended.

-

Solvent: Ethyl Acetate (dissolves well at hot).

-

Antisolvent: Hexane (reduces solubility upon cooling).

-

Ratio: Typically 1:3 to 1:5 (EtOAc:Hexane).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 1-benzylpiperidine-4-carboxylate (CID 90423). Retrieved from [Link]

Sources

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate: Strategic Synthesis & Application Guide

The following technical guide details the synthesis, characterization, and application of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate , a versatile intermediate in the development of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and acetylcholinesterase (AChE).

Executive Summary & Pharmacophore Analysis

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (CAS: 148729-12-8) serves as a critical "divergent intermediate" in medicinal chemistry. Its structural value lies in its trifunctional nature:

-

The Piperidine Core: A privileged scaffold found in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Loratadine), providing essential basicity for receptor binding.

-

The 4-Bromobenzyl Moiety: A halogenated handle allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for exploring Structure-Activity Relationships (SAR) in the hydrophobic pocket of target proteins.

-

The Ethyl Ester: A masked carboxylic acid that can be hydrolyzed to a polar head group or reduced to an alcohol/aldehyde for linker extension.

This guide provides a validated protocol for its synthesis and downstream application, emphasizing process control and impurity management.

Technical Specifications & Properties

| Property | Specification |

| IUPAC Name | Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate |

| CAS Number | 148729-12-8 |

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.23 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| pKa (Calc) | ~8.5 (Piperidine Nitrogen) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Core Synthesis Protocol: N-Alkylation

The most robust route to this intermediate is the nucleophilic substitution (

Reaction Scheme & Logic[1]

-

Nucleophile: Ethyl isonipecotate (Secondary amine).

-

Electrophile: 4-Bromobenzyl bromide (Benzylic halide).[1]

-

Base: Potassium Carbonate (

) or Triethylamine (TEA). -

Solvent: Acetonitrile (ACN) or DMF. Note: ACN is preferred for easier workup.

Step-by-Step Methodology

Scale: 10 mmol (approx. 1.57 g of Ethyl Isonipecotate)

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Isonipecotate (1.57 g, 10 mmol) in Acetonitrile (ACN) (30 mL).

-

Base Addition: Add anhydrous

(2.76 g, 20 mmol). The excess base acts as an acid scavenger for the HBr generated. -

Electrophile Addition: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of 4-Bromobenzyl bromide (2.50 g, 10 mmol) in ACN (10 mL) over 15 minutes.

-

Causality: Slow addition at 0°C prevents exotherms and minimizes the formation of quaternary ammonium salts (over-alkylation), although steric hindrance makes bis-alkylation unlikely here.

-

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours.

-

Monitoring: Check by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting amine (ninhydrin active) should disappear; the product (UV active) will appear at a higher

.

-

-

Workup (Self-Validating Step):

-

Filter off the solid inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Acid-Base Purification: Dissolve the residue in EtOAc (50 mL). Extract with 1M HCl (2 x 30 mL). The product (basic amine) moves to the aqueous layer; neutral impurities (unreacted benzyl bromide) remain in the organic layer.

-

Basify the aqueous layer to pH ~10 using 2M NaOH.

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

-

Dry combined DCM layers over

, filter, and concentrate.

-

Yield: Expect 85–92% as a pale yellow oil.

Synthesis Workflow Diagram

Figure 1: Process flow for the synthesis and purification of the target intermediate.

Advanced Applications: Divergent Synthesis

The utility of this intermediate lies in its ability to serve as a "hub" for library generation.

Path A: Suzuki-Miyaura Coupling (The Bromine Handle)

The aryl bromide is an excellent partner for boronic acids, allowing the installation of biaryl systems common in CCR5 antagonists.

-

Reagents: Aryl Boronic Acid (

), -

Conditions: 80–100°C, 2–12 hours.

-

Outcome: Replacement of the Bromine with an Aryl group, extending the lipophilic tail.

Path B: Ester Hydrolysis/Reduction (The Polar Handle)

-

Hydrolysis: LiOH in THF/Water yields the carboxylic acid (Zwitterionic form). This acid can be coupled with amines to form amides.

-

Reduction:

or DIBAL-H yields the primary alcohol. This alcohol can be converted to a chloride or tosylate, mimicking the linker found in Donepezil (Aricept) analogs.

Divergent Pathway Diagram

Figure 2: Divergent synthetic pathways utilizing the bromine and ester functional handles.

Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (Aryl absorption).

-

Retention Time: Expect elution at ~6.5 min (relatively lipophilic).

NMR Interpretation ( NMR, 400 MHz, )

- 7.42 (d, 2H): Aryl protons ortho to Bromine (Deshielded).

- 7.20 (d, 2H): Aryl protons meta to Bromine.

-

4.13 (q, 2H): Ethyl ester

-

3.46 (s, 2H): Benzylic

- 2.85 (m, 2H): Piperidine equatorial protons adjacent to Nitrogen.

- 1.25 (t, 3H): Ethyl ester methyl group.

Safety & Handling

-

4-Bromobenzyl bromide: A potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles. Quench spills with dilute ammonia or sodium thiosulfate.

-

Ethyl Isonipecotate: Irritant.

-

Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers from the extraction may contain trace alkyl halides and should be treated before disposal.

References

-

Chemical Structure & Properties: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2784562, Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. Retrieved from [Link]

- Synthesis of N-Benzyl Piperidines (General Protocol): Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

-

Donepezil SAR & Analogs: Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(20), 3983–3989. (Foundational text on the pharmacophore). Retrieved from [Link]

-

Suzuki Coupling on Benzyl Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Standard reference for the downstream application). Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate from ethyl isonipecotate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate via

The protocol utilizes ethyl isonipecotate and 4-bromobenzyl bromide under mild basic conditions. Unlike reductive amination routes, this direct alkylation method offers higher atom economy and simplified workup procedures. This guide emphasizes process control, safety regarding lachrymatory reagents, and structural validation.

Reaction Scheme & Logic

The synthesis proceeds via the N-alkylation of a secondary amine with a benzyl halide.[1] Potassium carbonate (

reaction-scheme

Figure 1: General reaction scheme for the N-alkylation of ethyl isonipecotate.

Materials & Reagents

Safety Critical: 4-Bromobenzyl bromide is a severe lachrymator (tear gas agent). All operations involving this reagent must be performed in a properly functioning fume hood.

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role | Safety Note |

| Ethyl isonipecotate | 157.21 | 1.0 | Nucleophile | Irritant |

| 4-Bromobenzyl bromide | 249.92 | 1.05 | Electrophile | Lachrymator , Corrosive |

| Potassium Carbonate ( | 138.21 | 2.5 | Base | Irritant, Hygroscopic |

| Acetonitrile (MeCN) | 41.05 | Solvent | Solvent | Flammable, Toxic |

| Ethyl Acetate (EtOAc) | 88.11 | Workup | Extraction | Flammable |

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction follows an

Key Mechanistic Factors:

-

Sterics: The piperidine nitrogen is moderately sterically hindered but sufficiently nucleophilic for benzylic attack.

-

Solvent Effect: Acetonitrile (polar aprotic) is chosen to solubilize the organic reactants while keeping the inorganic base (

) as a suspension, preventing base-mediated hydrolysis of the ethyl ester. -

Base Role:

neutralizes the ammonium salt intermediate. If the base is too strong (e.g., NaH), it could deprotonate the alpha-carbon of the ester; if too weak, the reaction stalls.

reaction-mechanism

Figure 2: Stepwise mechanistic pathway of the synthesis.

Experimental Protocol

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add Ethyl isonipecotate (1.57 g, 10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (50 mL).

-

Add Potassium Carbonate (

) (3.45 g, 25.0 mmol, 2.5 eq) in a single portion.-

Note: Ensure

is finely powdered to maximize surface area.

-

-

Stir the suspension at room temperature for 10 minutes.

Step 2: Addition of Electrophile

-

Dissolve 4-Bromobenzyl bromide (2.62 g, 10.5 mmol, 1.05 eq) in a minimal amount of Acetonitrile (5-10 mL).

-

Add the bromide solution dropwise to the stirring amine mixture over 5–10 minutes.

-

Why: Dropwise addition prevents localized high concentrations that could lead to quaternary ammonium salt formation (over-alkylation), although this is sterically disfavored here.

-

Step 3: Reaction & Monitoring[1]

-

Heat the reaction mixture to 60°C (oil bath temperature).

-

Monitor progress via TLC (Thin Layer Chromatography) every 2 hours.

-

Mobile Phase: Hexanes:Ethyl Acetate (4:1).

-

Visualization: UV (254 nm) or Iodine stain.

-

Expected Rf: Product (~0.45) will appear between the starting bromide (~0.8) and the amine (~0.1-0.2).[3]

-

-

Reaction is typically complete within 4–6 hours .

Step 4: Workup[10]

-

Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (KBr and excess

). Wash the solid cake with Ethyl Acetate (20 mL). -

Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile.

-

Extraction:

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with Water (2 x 30 mL) to remove trace inorganic salts.

-

Wash with Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous

or

Step 5: Purification (If Necessary)

While the crude purity is often >90%, purification via flash column chromatography is recommended for pharmaceutical applications.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0%

20% Ethyl Acetate in Hexanes.

Process Control & Troubleshooting

workflow-diagram

Figure 3: Operational workflow for the synthesis.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Dry MeCN over molecular sieves; Ensure |

| New Spot at Baseline | Quaternary Salt | Reduce reaction temperature; Ensure strict 1:1 stoichiometry. |

| Product is Colored | Oxidation/Impurities | Pass through a short silica plug; product should be pale yellow/colorless. |

Characterization & Validation

The identity of the product must be confirmed using

Target Structure: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

| Signal Region ( | Multiplicity | Integration | Assignment |

| 7.40 – 7.45 | Doublet (d) | 2H | Aromatic (Ortho to Br) |

| 7.18 – 7.22 | Doublet (d) | 2H | Aromatic (Meta to Br) |

| 4.13 | Quartet (q) | 2H | Ester |

| 3.48 | Singlet (s) | 2H | Benzylic |

| 2.85 – 2.90 | Broad Doublet | 2H | Piperidine |

| 2.25 – 2.35 | Multiplet | 1H | Piperidine |

| 2.00 – 2.10 | Broad Triplet | 2H | Piperidine |

| 1.75 – 1.90 | Multiplet | 4H | Piperidine ring |

| 1.25 | Triplet (t) | 3H | Ester |

Mass Spectrometry (ESI+):

-

Calculated

(for -

Look for the characteristic 1:1 isotopic pattern of Bromine.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Retrieved from